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molecular formula C19H30N2O3 B8534068 N-Boc-4-(2-isobutoxy-phenyl)-piperazine

N-Boc-4-(2-isobutoxy-phenyl)-piperazine

Cat. No. B8534068
M. Wt: 334.5 g/mol
InChI Key: CSMPEOMULODYPU-UHFFFAOYSA-N
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Patent
US07291619B2

Procedure details

To a solution of 1-Boc-4-(2-hydroxy-phenyl)-piperazine (560 mg, 2.0 mmol) in 10 mL of DMF was added K2CO3 (835 mg, 6 mmol). After stirring for about 5 minutes, isobutyl iodide (350 uL, 3 mmol) was added. After stirring overnight at 60° C., the solution was warmed to about 80° C. After stirring for about 4 hours, the solution was cooled to r.t. diluted with EtOAc, washed with water and brine, and then dried (Na2SO4), filtered and concentrated. Purification by silica gel chromatography (35 g SiO2, 10 to 30% EtOAc/hexanes, over 45 minutes at 35 mL/min) afforded about 418 mg (1.25 mmol, 62%) of N-Boc-4-(2-isobutoxy-phenyl)-piperazine as a colorless oil. LRMS (ESI+): 335.1 [M+1].
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
835 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:27](I)[CH:28]([CH3:30])[CH3:29]>CN(C=O)C.CCOC(C)=O>[C:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[O:20][CH2:27][CH:28]([CH3:30])[CH3:29])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=C(C=CC=C1)O
Name
Quantity
835 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
350 μL
Type
reactant
Smiles
C(C(C)C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight at 60° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to r.t.
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (35 g SiO2, 10 to 30% EtOAc/hexanes, over 45 minutes at 35 mL/min)
Duration
45 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=C(C=CC=C1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.25 mmol
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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